molecular formula C31H39N5 B2682362 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-78-8

1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B2682362
CAS-Nummer: 305335-78-8
Molekulargewicht: 481.688
InChI-Schlüssel: CRBIOUZHCOTCGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Pyrido[1,2-a]benzimidazole Chemistry

The pyrido[1,2-a]benzimidazole scaffold emerged as a subject of interest in the mid-20th century, with early synthetic efforts focused on annulation strategies to construct its tricyclic system. Initial routes involved cyclocondensation of 2-aminopyridines with carbonyl-containing precursors, as exemplified by the 2013 synthesis of 6-hydroxy-(3,2-a)pyridobenzimidazole via reaction of 2-aminopyridine with p-benzoquinone. A pivotal advancement occurred in 2016 with the development of a metal-free protocol using 2-aminopyridines and cyclohexanones, leveraging molecular oxygen for dehydrogenation-aromatization. This method significantly improved accessibility to the core structure, enabling broader exploration of substituent effects.

The 2019 report on pyrido[1,2-a]benzimidazoles bearing Mannich base side chains marked another milestone, demonstrating potent antiplasmodial activity (95% parasitemia reduction in murine models). Concurrently, synthetic innovations like the Rh(III)-catalyzed C–H activation strategy (2017) expanded functionalization possibilities for related azaheterocycles, laying groundwork for complex derivatives such as the title compound.

Structural Significance of the Tricyclic Azaheterocyclic System

The pyrido[1,2-a]benzimidazole system combines benzimidazole's aromaticity with pyridine's basicity, creating a planar, π-conjugated framework that facilitates both electronic delocalization and intermolecular interactions. Key structural features include:

Structural Feature Functional Role
Tricyclic Core Enhances planarity for π-stacking
N1 Position Basic site for protonation/intercalation
C4 Carbonitrile Group Electron-withdrawing moiety for ICT
C2 Octyl Chain Lipophilicity modulator

The C4-carbonitrile substituent induces intramolecular charge transfer (ICT), as observed in related 6-hydroxy derivatives, while the C2-octyl chain enhances membrane permeability—a design principle validated in antimalarial analogues. The 4-(diethylamino)phenylamino group at N1 introduces steric bulk and redox-active character, potentially enabling dual functionality in catalysis or sensing applications.

Current Research Landscape and Scientific Relevance

Recent studies emphasize three key directions:

  • Antiparasitic Agents : Structural analogs demonstrate nanomolar activity against Plasmodium falciparum, with metabolic stability challenges addressed through fluorine substitution.
  • Optoelectronic Materials : Planar derivatives exhibit tunable fluorescence, as seen in 6-hydroxy-(3,2-a)pyridobenzimidazole methiodide, suggesting potential for OLED applications.
  • Synthetic Methodology : Innovations like the aza-Prins reaction (2016) enable rapid construction of related benzazocines, while Rh-catalyzed C–H activation permits late-stage functionalization.

These advances create a robust foundation for exploring the title compound's properties. Its combination of extended conjugation (via tricyclic core), redox-active substituents (diethylaminophenylamino), and lipophilic side chains (octyl) positions it as a multifunctional candidate for interdisciplinary applications.

Position of 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile in Contemporary Research

This derivative exemplifies modern trends in heterocyclic chemistry through its sophisticated substitution pattern:

  • C4-Carbonitrile : Enhances electron deficiency, potentially improving binding affinity in enzymatic systems through dipole interactions, as observed in kinase inhibitors.
  • N1-(4-Diethylaminophenyl)amino : Introduces strong electron-donating character, creating push-pull electronic configurations that could enable nonlinear optical properties.
  • C2-Octyl Chain : Addresses solubility limitations of earlier analogues, mirroring strategies used in antimalarial lead optimization.

While direct biological data for this specific compound remains unpublished, its structural kinship to active pyrido[1,2-a]benzimidazoles suggests plausible activity against parasitic or viral targets. The octyl chain may promote accumulation in lipid-rich tissues or membranes, a property leveraged in antitubercular benzimidazoles. Synthetic accessibility via modern C–H activation methods further enhances its appeal as a scaffold for medicinal chemistry exploration.

In materials science, the diethylaminophenylamino group’s redox activity could facilitate applications in organic electronics, building upon the fluorescence properties of simpler derivatives. The compound’s extended conjugation length (~12 π-electrons) positions it between traditional fluorophores (e.g., coumarins) and larger acenes, potentially offering intermediate bandgap characteristics for specialized optoelectronic devices.

Eigenschaften

IUPAC Name

1-[4-(diethylamino)anilino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N5/c1-5-8-9-10-11-12-15-26-23(4)27(22-32)31-34-28-16-13-14-17-29(28)36(31)30(26)33-24-18-20-25(21-19-24)35(6-2)7-3/h13-14,16-21,33H,5-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBIOUZHCOTCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with diethylamine and other substituents at specific positions on the aromatic rings. The synthetic pathways often focus on optimizing yield and purity while ensuring the desired biological activity.

Antiviral Activity

Research has indicated that compounds related to benzimidazoles exhibit significant antiviral properties, particularly against HIV-1. For instance, modifications in the structure can lead to enhanced inhibitory effects against HIV reverse transcriptase (RT). A study demonstrated that benzimidazole derivatives with specific substitutions at the C4 position showed improved potency against both wild-type and resistant strains of HIV-1, suggesting a similar potential for our compound .

Antimicrobial Properties

Benzimidazole derivatives are also noted for their antimicrobial activities. Compounds in this class have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with varying degrees of success. The incorporation of specific functional groups can enhance their efficacy against these pathogens .

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their structural modifications. Substituents at different positions on the benzimidazole ring can significantly alter their potency. For example, studies have shown that adding methyl or halogen groups at the C4 position generally enhances inhibitory activity against viral targets .

CompoundSubstituent% Inhibition (at 1 μM)
14-CH₃71
544-Br78
385-Br43
554-Cl75

This table illustrates how varying substituents impact the inhibitory activity of related compounds, indicating that similar trends may apply to 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile .

Study on Antiviral Efficacy

In a notable study, a series of benzimidazole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 RT. The results indicated that compounds with a diethylamino group at the para position relative to the amine function displayed enhanced activity compared to those without such substitutions. This suggests that 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile could possess similar or superior antiviral properties due to its structural features.

Antimicrobial Screening

Another study focused on the antimicrobial potential of various benzimidazole derivatives. Compounds were screened against common bacterial strains, revealing several candidates with promising activity. The presence of electron-donating groups like diethylamine was associated with increased antibacterial efficacy. This finding supports further exploration of 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile in antimicrobial applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Diversity and Functional Group Impact

The following table summarizes key analogs and their structural/functional differences:

Compound Name / Substituents Molecular Formula Molar Mass (g/mol) Notable Features Reference ID
Target Compound : 1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octyl-...-4-carbonitrile C₃₀H₃₈N₆ ~506.68* Long octyl chain enhances lipophilicity; diethylamino group improves solubility Inferred
1-[(3-Fluorophenyl)amino]-3-methyl-...-4-carbonitrile C₁₉H₁₃FN₄ 316.34 Fluorine substituent increases electronegativity; potential bioactivity
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methyl-...-4-carbonitrile C₂₆H₂₀FN₅ 437.47 Benzyl and fluorophenyl groups enhance aromatic interactions
1-Dimethylamino-3-methyl-...-4-carbonitrile C₁₅H₁₅N₅ 265.31 Smaller alkyl chain (dimethylamino) reduces steric hindrance
1-Chloro-2-(2-chloroethyl)-3-methyl-...-4-carbonitrile C₁₅H₁₁Cl₂N₃ 304.17 Chlorine substituents may improve reactivity in cross-coupling reactions
2-(2-Hydroxyethyl)-3-methyl-1-oxo-...-4-carbonitrile C₁₅H₁₃N₃O₂ 279.29 Hydroxyethyl group introduces polarity and hydrogen-bonding capability

*Calculated based on structural similarity to analogs.

Key Observations:
  • Lipophilicity: The octyl chain in the target compound significantly increases molar mass (~506 g/mol) compared to analogs with shorter chains (e.g., dimethylamino variant: 265 g/mol) . This may enhance passive diffusion across biological membranes.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The synthesis typically involves multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as precursors. For example, highlights a one-pot MCR approach with 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes, yielding high-purity precipitates without tedious purification . To optimize purity:

  • Use inert atmospheres (e.g., nitrogen) to minimize side reactions.
  • Control reaction temperatures (e.g., 80–100°C) to favor cyclization.
  • Precipitate products directly from the reaction medium for minimal contamination.

Q. Which analytical techniques are critical for structural characterization?

Key techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., diethylamino group δ 1.2–1.5 ppm, aromatic protons δ 7.0–8.5 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹) .
  • TOF-MS : Confirms molecular mass (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation and π-stacking interactions .

Q. How can computational tools aid in reaction design for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict feasible synthetic routes and transition states. emphasizes using computational-experimental feedback loops to screen substituent effects (e.g., diethylamino vs. methoxy groups) and optimize reaction conditions (e.g., solvent polarity, catalysts) . Tools like Gaussian or ORCA are recommended for modeling.

Advanced Research Questions

Q. What mechanistic hypotheses explain its bioactivity in cancer-related studies?

The compound’s pyrido[1,2-a]benzimidazole core may intercalate DNA or inhibit kinases (e.g., EGFR, VEGFR). suggests similar derivatives disrupt tubulin polymerization, while highlights molecular docking studies to identify binding affinities for ATP-binding pockets . Methodological steps:

  • Perform enzyme inhibition assays (IC₅₀ measurements).
  • Validate targets via siRNA knockdown or CRISPR-Cas9 models.
  • Use fluorescence polarization to assess DNA binding.

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in substituents (e.g., octyl chain vs. benzyl groups) or assay conditions. For example:

  • Cell line specificity : Test cytotoxicity across multiple lines (e.g., MCF-7 vs. HeLa) .
  • Solubility factors : Use DMSO concentrations ≤0.1% to avoid artifacts .
  • Metabolic stability : Compare half-lives in microsomal assays .

Q. What structure-activity relationship (SAR) trends are observed in derivatives?

Key SAR insights from analogs ( ):

  • Diethylamino group : Enhances solubility and membrane permeability vs. fluoro substituents .
  • Octyl chain : Increases lipophilicity (logP >5) but may reduce bioavailability .
  • Pyrido-benzimidazole core : Rigidity improves target affinity but limits synthetic flexibility .

Q. How can solubility and formulation challenges be addressed?

Strategies include:

  • Prodrug design : Introduce phosphate esters or PEGylation .
  • Nanoformulation : Encapsulate in liposomes (e.g., 100–200 nm size) to enhance tumor targeting .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins for in vitro assays .

Q. What kinetic and thermodynamic parameters govern its reactivity in synthesis?

and recommend:

  • Arrhenius analysis : Determine activation energy (Eₐ) for key steps (e.g., cyclization).
  • Transition state modeling : Identify rate-limiting steps (e.g., imine formation).
  • DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) via Plackett-Burman or Box-Behnken designs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.